N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]furan-2-carboxamide
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Overview
Description
N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]furan-2-carboxamide is a heterocyclic compound that features both an indazole and a furan moiety. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The presence of the furan ring further enhances the compound’s potential for diverse chemical reactivity and biological applications.
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]furan-2-carboxamide.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound might interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound might affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities , suggesting that this compound could potentially have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]furan-2-carboxamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the condensation of phenylhydrazine with a suitable aldehyde or ketone, followed by cyclization.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan derivatives.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using furan-2-carboxylic acid and an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the indazole ring, leading to the formation of tetrahydroindazole derivatives.
Substitution: The compound can undergo substitution reactions, especially at the indazole and furan rings, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted indazole and furan derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds like 1-phenyl-1H-indazole and 2-phenyl-2H-indazole share structural similarities and exhibit similar biological activities.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and furan-3-carboxylic acid are structurally related and have comparable reactivity.
Uniqueness
N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]furan-2-carboxamide is unique due to its combination of an indazole and a furan moiety, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-17-12-6-3-2-5-10(12)11(16-17)9-15-14(18)13-7-4-8-19-13/h4,7-8H,2-3,5-6,9H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJCVTAJYYYMEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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